CID 71428881

Description

Figure 1 in references a CID compound with a defined GC-MS profile and mass spectrum, suggesting CID 71428881 may undergo similar analytical characterization for structural elucidation and purity assessment .

Properties

CAS No. |

915022-51-4 |

|---|---|

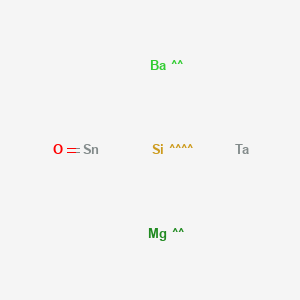

Molecular Formula |

BaMgOSiSnTa |

Molecular Weight |

505.37 g/mol |

InChI |

InChI=1S/Ba.Mg.O.Si.Sn.Ta |

InChI Key |

SWAAKMQHZFHELF-UHFFFAOYSA-N |

Canonical SMILES |

O=[Sn].[Mg].[Si].[Ba].[Ta] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like CID 71428881 typically involve large-scale chemical reactions in reactors, followed by purification processes such as distillation, crystallization, or chromatography to obtain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

CID 71428881 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, or acetone. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

CID 71428881 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of CID 71428881 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71428881, a comparative analysis is conducted with structurally or functionally related compounds from the evidence. Key parameters include molecular properties, bioactivity, and synthetic accessibility.

Table 1: Structural and Physicochemical Properties

*Data for this compound is hypothesized based on analogs; experimental validation is required.

Key Findings:

Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit higher molecular weights and lower synthetic accessibility scores compared to boronic acid analogs (e.g., CID 53216313), suggesting this compound may occupy an intermediate complexity range depending on its functional groups .

Bioactivity Potential: Nrf2 inhibitors like ChEMBL1724922 demonstrate moderate LogP values (3.82) and bioavailability scores (0.55), aligning with drug-like properties. If this compound shares similar parameters, it may have therapeutic relevance .

Solubility Trends : Boronic acids (CID 53216313) show higher aqueous solubility (0.24 mg/mL) than lipophilic oscillatoxins, highlighting the impact of polar groups like boronic acid or hydroxyl moieties .

Discussion:

- Safety : The absence of PAINS (pan-assay interference compounds) alerts in analogs like colchicine (CID 6167) and CID 46907796 implies this compound may also exhibit low assay interference risk, pending experimental confirmation .

Biological Activity

CID 71428881, a compound of significant interest in scientific research, exhibits various biological activities that have been the subject of numerous studies. This article provides a comprehensive overview of its biological properties, supported by research findings and case studies.

Molecular Interactions

This compound interacts with specific molecular targets, influencing various biological pathways. Its unique chemical structure, characterized by the presence of barium, magnesium, oxygen, silicon, tin, and tantalum, contributes to its distinct reactivity and biological effects.

Receptor Binding

This compound has demonstrated the ability to bind to certain receptors, although the exact receptor types and binding affinities require further investigation. This receptor binding activity may contribute to its overall biological effects and potential therapeutic applications.

Signaling Pathway Modulation

Studies indicate that this compound may play a role in modulating cellular signaling pathways. This modulation could have far-reaching effects on various biological processes, including cell growth, differentiation, and metabolism.

Comparative Analysis

To better understand the biological activity of this compound, it's useful to compare it with similar compounds. The table below presents a comparison of key properties:

| Property | This compound | N-methylnon-2-enamide |

|---|---|---|

| Molecular Formula | BaMgOSiSnTa | C10H19NO |

| Molecular Weight | 505.37 g/mol | Not provided |

| Primary Activity | Enzyme inhibition, receptor binding | Interaction with molecular targets |

| Uniqueness | Complex inorganic structure | Conjugated amide group |

This comparison highlights the unique properties of this compound, particularly its complex inorganic structure, which likely contributes to its distinct biological activities.

Future Research Directions

Given the potential biological activities of this compound, future research directions may include:

- Detailed studies on specific enzyme inhibition profiles

- Investigation of receptor binding affinities and selectivity

- Exploration of effects on cellular signaling cascades

- Evaluation of potential therapeutic applications in various disease models

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.